Product packaging for Ethyl 2,5-dimethoxyphenylacetate(Cat. No.:CAS No. 66469-86-1)

Ethyl 2,5-dimethoxyphenylacetate

Cat. No.: B1366208
CAS No.: 66469-86-1
M. Wt: 224.25 g/mol
InChI Key: RNNQUXSAPFQIOP-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethoxyphenylacetate (CAS 66469-86-1) is a significant chemical intermediate in organic and medicinal chemistry research. It is an ester derivative of 2,5-dimethoxyphenylacetic acid. Compounds featuring the 2,5-dimethoxyphenyl core are of high interest in neuroscience and pharmacology for designing and synthesizing novel phenethylamine derivatives, which are often studied for their interactions with serotonin (5-HT) receptors, particularly the 5-HT2A subtype . As a synthetic building block, this ester is valuable for accessing a range of structurally complex molecules. The reactivity of the ester group allows for further transformations, such as conversion to the corresponding carboxylic acid or amide, or direct use in synthetic pathways. Research into 2,5-dimethoxy-substituted phenethylamines has revealed that even small modifications to the structure can significantly alter affinity and efficacy at biological targets, underscoring the value of precise intermediates like this compound for structure-activity relationship (SAR) studies . This product is intended for use in a controlled laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O4 B1366208 Ethyl 2,5-dimethoxyphenylacetate CAS No. 66469-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-7-10(14-2)5-6-11(9)15-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNQUXSAPFQIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407848
Record name Ethyl 2,5-dimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66469-86-1
Record name Ethyl 2,5-dimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2,5 Dimethoxyphenylacetate

Conventional Esterification Pathways

Conventional esterification methods remain a primary approach for the synthesis of ethyl 2,5-dimethoxyphenylacetate, typically involving the reaction of 2,5-dimethoxyphenylacetic acid with ethanol (B145695).

Acid-Catalyzed Approaches Utilizing 2,5-Dimethoxyphenylacetic Acid

A common and effective method for preparing this compound is through the Fischer esterification of 2,5-dimethoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst. Sulfuric acid is a frequently used catalyst due to its efficiency and cost-effectiveness. researchgate.net The reaction involves refluxing a mixture of 2,5-dimethoxyphenylacetic acid, dry ethanol, and a catalytic amount of sulfuric acid. erowid.org The use of a Dean-Stark apparatus helps to remove the water formed during the reaction, driving the equilibrium towards the formation of the ester and resulting in high yields. erowid.org One specific procedure reports a yield of 86% after refluxing for four hours and subsequent distillation under reduced pressure. erowid.org

Table 1: Acid-Catalyzed Esterification of 2,5-Dimethoxyphenylacetic Acid

Reactants Catalyst Reaction Conditions Yield Reference
2,5-Dimethoxyphenylacetic Acid, Dry Ethanol, Dry Benzene (B151609) Sulfuric Acid (2 drops) Reflux with Dean-Stark water separator for 4 hours 86% erowid.org
Acetic Acid, Ethanol Sulfuric Acid Isothermal batch reactor, 20-60°C - researchgate.net

Other Chemical Esterification Strategies

Beyond traditional acid catalysis, other chemical strategies can be employed for the esterification of carboxylic acids. While specific examples for this compound are not extensively detailed in the provided search results, general principles of esterification suggest the use of coupling agents or activation of the carboxylic acid. For instance, the use of acidic ion-exchange resins, such as Amberlyst 15, presents a heterogeneous catalytic alternative to liquid acids like sulfuric acid. psu.eduuntirta.ac.id This approach simplifies catalyst removal and can minimize side reactions. psu.eduuntirta.ac.id The reaction kinetics of esterification using such resins have been studied, demonstrating their effectiveness. psu.edu

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride (B1165640), which then readily reacts with ethanol to form the ester. However, these methods often require additional synthetic steps and harsher reagents.

Electrosynthetic Approaches and Electrochemical Parameters

Electrosynthesis offers a modern and often more environmentally friendly alternative to conventional chemical synthesis. For this compound, electrosynthetic methods primarily involve the anodic oxidation of a suitable precursor.

Anodic Acetoxylation of 1,4-Dimethoxybenzene (B90301)

While direct anodic acetoxylation of 1,4-dimethoxybenzene to form this compound is not explicitly described in the provided results, the anodic oxidation of 1,4-dimethoxybenzene derivatives is a known process. researchgate.net The general principle involves the electrochemical generation of a reactive cation radical from 1,4-dimethoxybenzene at the anode. This reactive species can then be trapped by a suitable nucleophile. In the context of synthesizing the target ester, this would likely involve a multi-step process where an acetyl group or a precursor is introduced.

A more direct electrosynthetic route would likely involve the anodic oxidation of 2,5-dimethoxyphenylacetic acid itself or a related derivative in the presence of ethanol. However, the available information focuses more on the synthesis of the precursor acid and its subsequent chemical esterification.

Optimization of Electrolysis Conditions (e.g., Potentiostatic and Galvanostatic)

The efficiency and selectivity of electrosynthetic reactions are highly dependent on the electrolysis conditions. Key parameters that require optimization include the electrode potential (in potentiostatic methods) or the current density (in galvanostatic methods), the solvent-electrolyte system, the electrode material, and the temperature.

Potentiostatic vs. Galvanostatic Control: In potentiostatic electrolysis, the potential of the working electrode is held constant, allowing for greater selectivity towards the desired reaction, as the potential can be set to a value where only the target substrate is oxidized or reduced. Galvanostatic electrolysis, where a constant current is applied, is often simpler to implement but may offer less control over the reaction selectivity, potentially leading to side products if the cell voltage changes significantly during the reaction.

Solvent and Supporting Electrolyte: The choice of solvent and supporting electrolyte is crucial for ensuring sufficient conductivity of the solution and for influencing the reaction pathway. For anodic oxidations, aprotic solvents are often used to avoid interference from solvent oxidation. The supporting electrolyte must be electrochemically inert at the applied potentials.

The optimization of these parameters is essential to maximize the yield and purity of the desired product, in this case, this compound.

Role of Phase Transfer Catalysis in Electrosynthesis

Phase transfer catalysis (PTC) can play a significant role in electrosynthesis, particularly when dealing with reactants that are immiscible with the electrolyte solution. A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from an organic phase to the aqueous or polar organic phase containing the supporting electrolyte, where the electrochemical reaction occurs at the electrode surface.

Multi-Step Synthesis from Diverse Aromatic Precursors

The synthesis of this compound is not a trivial one-step process. It typically begins with a readily available aromatic precursor, which is then functionalized and built upon to achieve the target molecule. The common precursor for these syntheses is 1,4-dimethoxybenzene, which is activated towards electrophilic aromatic substitution due to the electron-donating nature of its methoxy (B1213986) groups.

A primary strategy for the synthesis of this compound involves the direct functionalization of the 1,4-dimethoxybenzene ring. This sets the stage for the introduction of the acetic acid side chain.

One prominent method begins with a Friedel-Crafts type reaction. Specifically, the acylation of 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields 2,5-dimethoxyacetophenone. prepchem.com This ketone serves as a key intermediate for further transformations.

An alternative ring functionalization pathway is the halomethylation of 1,4-dimethoxybenzene. For instance, reacting 1,4-dimethoxybenzene with formaldehyde (B43269) and a hydrogen halide (like HCl) introduces a halomethyl group onto the aromatic ring, forming 2-halomethyl-1,4-dimethoxybenzene. nih.gov This reactive intermediate is then poised for carbon chain elongation.

The final step in these synthetic sequences is the conversion of the precursor, 2,5-dimethoxyphenylacetic acid, into its corresponding ethyl ester. This is typically achieved through Fischer esterification. wvu.edu The reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.comchemicalbook.com The equilibrium of this reaction is driven towards the product side by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com

Once the aromatic ring is appropriately functionalized, the next critical phase is the construction of the two-carbon acetate (B1210297) side chain.

Following the halomethylation of 1,4-dimethoxybenzene to 2-halomethyl-1,4-dimethoxybenzene, a classic carbon chain elongation strategy is employed. This involves a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, to yield 2-(2,5-dimethoxyphenyl)acetonitrile. nih.gov The nitrile group is an excellent synthon for a carboxylic acid. Subsequent hydrolysis of the 2-(2,5-dimethoxyphenyl)acetonitrile, typically under acidic or basic conditions, successfully converts the nitrile into a carboxylic acid, affording 2,5-dimethoxyphenylacetic acid. nih.gov

Comparative Analysis of Synthetic Yields and Reaction Efficiencies

Route Starting Material Key Intermediates Key Reactions Reported Yield of Acid Reference
Halomethylation/Cyanation 1,4-Dimethoxybenzene2-Halomethyl-1,4-dimethoxybenzene, 2-(2,5-Dimethoxyphenyl)acetonitrileHalomethylation, Cyanation, Nitrile HydrolysisHigher than Willgerodt-Kindler nih.gov
Willgerodt-Kindler 2,5-DimethoxyacetophenoneThioamide derivativeWillgerodt-Kindler reaction, HydrolysisModerate (Generally lower) nih.govarkat-usa.org

Interactive Data Table: Fischer Esterification Yields

The table below illustrates how the molar ratio of alcohol to carboxylic acid can influence the yield of the ester in a typical Fischer esterification.

Carboxylic Acid (mol)Alcohol (mol)Molar Ratio (Alcohol:Acid)Approximate Ester Yield (%)
111:165
11010:197
1100100:199

Note: Data is based on a representative Fischer esterification study and serves to illustrate the principle of Le Chatelier in this context. masterorganicchemistry.com

Considerations for Scalable Synthesis and Green Chemistry Principles

When transitioning a synthesis from the laboratory bench to an industrial scale, factors beyond simple yield become paramount. Safety, cost, environmental impact, and the generation of waste are critical considerations.

The Halomethylation/Cyanation route, while potentially higher yielding, presents significant challenges for scalable synthesis. Halomethylation agents can be potent carcinogens, and the use of cyanide salts is fraught with extreme toxicity and handling risks. These factors necessitate stringent safety protocols and specialized equipment, increasing the cost and complexity of large-scale production.

The Willgerodt-Kindler reaction, while avoiding the use of cyanide, often requires high temperatures and can produce complex mixtures, making purification difficult. arkat-usa.org

From a green chemistry perspective, many of the classical approaches have notable drawbacks. The Friedel-Crafts acylation, for example, traditionally uses stoichiometric amounts of Lewis acids like AlCl₃, which generate large quantities of corrosive and environmentally harmful waste. beilstein-journals.orgroutledge.com The use of halogenated solvents is also a concern.

Spectroscopic Characterization and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of ethyl 2,5-dimethoxyphenylacetate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the structure, one can predict the chemical shifts (δ) and splitting patterns for each proton.

The aromatic region would show signals for the three protons on the substituted benzene (B151609) ring. The proton at the C6 position, being situated between a methoxy (B1213986) group and the acetate (B1210297) substituent, would likely appear as a doublet. The protons at the C3 and C4 positions would also show characteristic splitting patterns, likely as a doublet and a doublet of doublets, respectively, due to their coupling with each other.

The two methoxy groups (-OCH₃) at positions C2 and C5 would each give rise to a sharp singlet, though their chemical shifts might be slightly different due to their distinct electronic environments. The methylene (B1212753) protons (-CH₂-) of the ethyl group and the benzylic methylene protons (-CH₂-COO) would appear as a quartet and a singlet, respectively. The quartet arises from the coupling of the ethyl methylene protons with the adjacent methyl protons. Finally, the methyl protons (-CH₃) of the ethyl group would appear as a triplet due to coupling with the neighboring methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ethyl -CH₃~1.2Triplet
Benzylic -CH₂~3.6Singlet
Methoxy -OCH₃~3.8Singlet (2x)
Ethyl -CH₂~4.1Quartet
Aromatic H (C3, C4, C6)~6.7-6.9Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 10 distinct carbon signals are expected, as two pairs of aromatic carbons are chemically equivalent by symmetry.

The carbonyl carbon (-C=O) of the ester group is expected to have the largest chemical shift, typically appearing in the range of 160-185 ppm. chemguide.co.uk The carbons of the aromatic ring will resonate in the region of 110-160 ppm, with the carbons directly attached to the oxygen atoms of the methoxy groups (C2 and C5) being the most downfield in this region. The remaining aromatic carbons (C1, C3, C4, C6) will have distinct signals within this range.

The carbons of the ethyl group and the benzylic methylene carbon will appear at higher field strengths. The methylene carbon of the ethyl group (-O-CH₂-) will be in the range of 50-90 ppm, while the benzylic carbon will also be in this region. chemguide.co.uk The methyl carbon of the ethyl group (-CH₃) will be the most upfield signal, typically below 20 ppm. The two methoxy carbons (-OCH₃) will have signals in the 55-60 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14
Benzylic -CH₂~41
Methoxy -OCH₃~56
Ethyl -CH₂~61
Aromatic C3, C4, C6~112-120
Aromatic C1~125
Aromatic C2, C5~153
Carbonyl C=O~171

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the ethyl -CH₂- and -CH₃ protons, confirming their adjacent positions. It would also show correlations between the coupled aromatic protons, helping to delineate the substitution pattern on the benzene ring. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each proton signal would show a correlation to the signal of the carbon atom it is attached to. For instance, the triplet at ~1.2 ppm would correlate with the carbon signal at ~14 ppm, confirming their assignment to the ethyl methyl group. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound, the expected molecular formula is C₁₂H₁₆O₄, which corresponds to a molecular weight of 224.25 g/mol . researchgate.net HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

A common fragmentation for esters is the loss of the alkoxy group. In this case, the loss of the ethoxy radical (-•OCH₂CH₃) would result in a fragment ion with m/z corresponding to the acylium ion [M - 45]⁺. Another possible fragmentation is the loss of the entire ethyl ester group.

Cleavage of the bond between the aromatic ring and the side chain is also a likely fragmentation pathway. This would lead to the formation of a stable benzylic cation. The presence of the methoxy groups on the aromatic ring will also influence the fragmentation pattern, potentially leading to the loss of a methyl radical (-•CH₃) or formaldehyde (B43269) (CH₂O). Analysis of these characteristic fragments helps to confirm the presence of the ethyl ester and the dimethoxy-substituted phenyl moieties within the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion Fragment Lost
224[C₁₂H₁₆O₄]⁺• (Molecular Ion)-
179[C₉H₉O₃]⁺•OCH₂CH₃
151[C₈H₇O₂]⁺•CH₂COOCH₂CH₃
121[C₇H₅O]⁺C₂H₅O₂•, CH₂

Infrared (IR) and Raman Spectroscopy

The vibrational properties of this compound can be characterized by assigning specific absorption bands in its Infrared (IR) and Raman spectra to the vibrations of its constituent functional groups. The molecule contains several key functional groups: an ester group (C=O, C-O), two methoxy ether groups (C-O-C), a benzene ring, and aliphatic C-H bonds in the ethyl and acetate moieties.

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. This typically appears in the region of 1735-1750 cm⁻¹. The exact position is influenced by the electronic environment, including the adjacent phenyl ring.

The C-O stretching vibrations of the ester and ether linkages give rise to multiple bands. The C-O-C asymmetric and symmetric stretching vibrations of the two methoxy groups on the benzene ring are expected in the 1250-1020 cm⁻¹ region. The C-O stretching of the ester group also contributes to this region.

Aromatic C-H stretching vibrations of the benzene ring are typically observed as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the ethyl (-CH₂CH₃) and methylene (-CH₂-) groups appear as stronger bands in the 2850-3000 cm⁻¹ range. Aromatic C=C ring stretching vibrations usually produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

A detailed assignment of these vibrational modes can be further refined and confirmed through computational methods such as Density Functional Theory (DFT) calculations.

Table 1: Expected Vibrational Band Assignments for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
EsterC=O Stretch1735 - 1750
Ester & EtherC-O Stretch1020 - 1250
Aromatic RingC-H Stretch> 3000
Aliphatic ChainsC-H Stretch2850 - 3000
Aromatic RingC=C Stretch1450 - 1600

X-ray Crystallography

The determination of the crystal structure involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. researchgate.net The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions are determined. Key parameters obtained from such a study include the space group and the dimensions of the unit cell (a, b, c, α, β, γ). While specific crystallographic data for this compound is not detailed in the provided search results, the methodology is standard for organic compounds. sigmaaldrich.com

The way molecules of this compound pack in the solid state is governed by a network of intermolecular interactions. These can include conventional hydrogen bonds, if present, as well as weaker interactions like van der Waals forces.

A particularly relevant type of noncovalent interaction for this molecule could be tetrel bonding . A tetrel bond is a noncovalent interaction where a Group 14 element (like carbon) acts as a Lewis acid, accepting electron density from a Lewis base. rsc.org This can occur via a region of positive electrostatic potential known as a σ-hole or a π-hole. nih.gov In molecules with planar bonding environments, a π-hole can form above the plane of the atoms. nih.gov

In the context of this compound, the carbonyl carbon of the ester group could potentially act as a tetrel bond donor. Studies on similar molecules, such as α-ketoester derivatives, have shown the formation of self-assembled dimers in the solid state through O···π-hole tetrel bonding interactions. scispace.com These interactions involve the oxygen atom of a carbonyl group from one molecule interacting with the electron-deficient π-hole region of the carbonyl carbon on an adjacent molecule. scispace.com Analysis of the crystal structure of this compound would be necessary to confirm the presence and geometry of such interactions.

Computational Spectroscopic Studies

Density Functional Theory (DFT) has become a standard computational tool for predicting and interpreting the spectroscopic properties of molecules. scispace.com By calculating the electronic structure of this compound, DFT can be used to model its vibrational (IR and Raman) spectra.

The process involves first optimizing the molecular geometry to find the lowest energy conformation. Following this, vibrational frequencies and their corresponding intensities are calculated. These theoretical spectra can then be compared with experimental data. This comparison aids in the definitive assignment of vibrational bands observed in the experimental IR and Raman spectra, confirming the assignments for functional groups like the carbonyl, ether, and aromatic rings. lehigh.edu

Furthermore, DFT is instrumental in studying intermolecular interactions. scispace.com Molecular Electrostatic Potential (MEP) surfaces can be calculated to visualize regions of positive and negative electrostatic potential on the molecule. These maps can identify potential sites for electrophilic and nucleophilic attack and can highlight regions like σ-holes and π-holes that are crucial for understanding interactions such as tetrel bonding. nih.govscispace.com

Validation of Experimental Data through Theoretical Models

The validation of experimental spectroscopic data with theoretical models is a cornerstone of modern structural elucidation. For a molecule like this compound, this process involves comparing the experimentally measured spectra—such as Fourier-transform infrared (FT-IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy—with spectra predicted by computational chemistry methods. Density Functional Theory (DFT) is a prominent and widely used theoretical model for this purpose. DFT calculations can predict various molecular properties, including optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic transitions, which directly correspond to the experimental spectroscopic data. The agreement between the theoretical predictions and experimental results provides a high degree of confidence in the structural assignment and a deeper understanding of the molecule's behavior.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. In the analysis of this compound, experimental FT-IR and Raman spectra would reveal characteristic bands corresponding to the stretching and bending of its various functional groups, such as the C=O of the ester, the C-O-C of the methoxy groups, the aromatic ring vibrations, and the vibrations of the ethyl and acetate moieties.

Table 1: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies for Key Functional Groups in a Phenylacetate (B1230308) Derivative (Note: This table is illustrative, based on typical values for similar compounds, as a dedicated, comprehensive study on this compound is not publicly available.)

Functional GroupExperimental FT-IR (cm⁻¹)Theoretical (Scaled) DFT (cm⁻¹)Vibrational Assignment
C=O (Ester)~1735~1730Stretching
C-O (Ester)~1250, ~1150~1245, ~1145Asymmetric & Symmetric Stretching
Ar-O-CH₃~1220, ~1040~1215, ~1035Asymmetric & Symmetric Stretching
Aromatic C=C~1600, ~1500~1595, ~1495Ring Stretching
=C-H (Aromatic)~3050~3045Stretching
-CH₂- (Aliphatic)~2980, ~2940~2975, ~2935Asymmetric & Symmetric Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

The validation of NMR data is achieved through Gauge-Independent Atomic Orbital (GIAO) calculations, which are typically performed using DFT. imist.ma These calculations predict the isotropic magnetic shielding constants for each nucleus, which can then be converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma Comparing the calculated ¹H and ¹³C NMR chemical shifts with the experimental values offers a powerful method for assigning the resonances and confirming the connectivity of the molecule. rsc.org Discrepancies between experimental and theoretical shifts can often be explained by solvent effects or conformational dynamics not fully captured by the gas-phase theoretical model. researchgate.net

Table 2: Illustrative Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative, based on typical values for the constituent moieties, as a dedicated, comprehensive study on this compound is not publicly available.)

AtomExperimental Chemical Shift (δ)Theoretical (GIAO) Chemical Shift (δ)
¹H NMR
-CH₂- (Ethyl)~4.2~4.1
-CH₃ (Ethyl)~1.3~1.2
-CH₂- (Acetate)~3.6~3.5
-OCH₃~3.8~3.7
Aromatic-H~6.7 - 6.9~6.6 - 6.8
¹³C NMR
C=O (Ester)~171~170
-CH₂- (Ethyl)~61~60
-CH₃ (Ethyl)~14~14
-CH₂- (Acetate)~41~40
-OCH₃~56~55
Aromatic-C~112 - 153~111 - 152

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. The experimental UV-Vis spectrum of this compound would show absorption maxima (λ_max) characteristic of its chromophores, primarily the dimethoxy-substituted benzene ring and the carbonyl group of the ester.

Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for predicting electronic absorption spectra. uoi.grmdpi.com TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org By comparing the calculated λ_max values and intensities with the experimental spectrum, researchers can assign the observed absorptions to specific electronic transitions, such as π → π* and n → π* transitions. physchemres.org The accuracy of TD-DFT predictions can be influenced by the choice of the functional and the inclusion of solvent effects in the calculation. researchgate.net

Table 3: Illustrative Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λ_max, nm) for this compound (Note: This table is illustrative, based on typical values for similar chromophores, as a dedicated, comprehensive study on this compound is not publicly available.)

Experimental λ_max (nm)Theoretical (TD-DFT) λ_max (nm)Tentative Assignment
~290~288π → π* (Benzene ring)
~225~223π → π* (Benzene ring)
~205~203n → π* (Carbonyl)

Reaction Mechanisms and Intrinsic Reactivity of Ethyl 2,5 Dimethoxyphenylacetate

Electrophilic Aromatic Substitution Reactions of the Dimethoxyphenyl Ring

The 2,5-dimethoxyphenyl ring in Ethyl 2,5-dimethoxyphenylacetate is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, the substitution pattern is also influenced by the steric hindrance imposed by the ethyl acetate (B1210297) side chain.

Friedel-Crafts Acylation and Alkylation Reactions

The Friedel-Crafts acylation of this compound is a key reaction for introducing an acyl group onto the aromatic ring. Due to the activating nature of the methoxy groups, these reactions can often proceed under mild conditions. The substitution generally occurs at the position para to one methoxy group and ortho to the other, which is also ortho to the ethyl acetate side chain. The specific conditions and outcomes of these reactions are influenced by the choice of Lewis acid catalyst and the acylating agent.

Similarly, Friedel-Crafts alkylation reactions can be employed to introduce alkyl groups onto the aromatic ring. However, these reactions are often more challenging to control than acylations, with potential issues such as polysubstitution and carbocation rearrangements. The choice of alkylating agent and reaction conditions is crucial to achieving the desired product.

Table 1: Examples of Friedel-Crafts Reactions on this compound

Reaction Type Reagents Catalyst Major Product
Acylation Acetyl chloride AlCl₃ Ethyl 4-acetyl-2,5-dimethoxyphenylacetate
Alkylation t-Butyl chloride FeCl₃ Ethyl 4-t-butyl-2,5-dimethoxyphenylacetate

Chlorosulfonation Reactions

Chlorosulfonation is another important electrophilic aromatic substitution reaction that can be carried out on this compound. This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, which is a versatile functional group for further synthetic transformations. The reaction is typically performed using chlorosulfonic acid. The regioselectivity of the reaction is governed by the directing effects of the methoxy groups, leading to substitution at the position para to one of the methoxy groups.

Ester Cleavage and Exchange Reactions

The ethyl ester functionality in this compound is susceptible to cleavage and exchange reactions under various conditions.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound to its corresponding carboxylic acid, 2,5-dimethoxyphenylacetic acid, can be achieved under both acidic and basic conditions. The kinetics of this reaction are influenced by factors such as pH, temperature, and the presence of catalysts. Under basic conditions (saponification), the reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. The rate of this reaction is typically second-order, being first-order in both the ester and the hydroxide ion concentration.

Acid-catalyzed hydrolysis proceeds through a different mechanism, involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon towards attack by water. The study of the hydrolysis kinetics provides valuable insights into the stability and reactivity of the ester group.

Transesterification Processes

Transesterification involves the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol (B145695) formed as a byproduct. Common catalysts for transesterification include mineral acids, metal alkoxides, and enzymes. This reaction is useful for modifying the properties of the molecule by changing the ester group.

Table 2: Conditions for Ester Cleavage and Exchange Reactions

Reaction Type Reagents Conditions Product
Basic Hydrolysis NaOH (aq) Heat 2,5-Dimethoxyphenylacetic acid
Acidic Hydrolysis H₂SO₄ (aq) / H₂O Heat 2,5-Dimethoxyphenylacetic acid
Transesterification Methanol (B129727), HCl Heat Mthis compound

Reduction Chemistry of the Ester and Aromatic Moiety

The ester and aromatic components of this compound can be selectively or simultaneously reduced using different reducing agents and reaction conditions.

The ester group can be reduced to a primary alcohol, 2-(2,5-dimethoxyphenyl)ethanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. The choice of solvent and temperature is critical for controlling the reaction and avoiding side reactions.

The reduction of the aromatic ring is more challenging due to its inherent stability. Catalytic hydrogenation using catalysts such as rhodium on carbon can be employed to reduce the aromatic ring to a cyclohexane (B81311) derivative. The conditions for this reaction, including pressure, temperature, and catalyst choice, determine the extent of reduction and the stereochemistry of the resulting product. It is also possible to achieve partial reduction of the aromatic ring under specific conditions.

Table 3: Reduction Reactions of this compound

Reducing Agent Moiety Reduced Product
LiAlH₄ Ester 2-(2,5-Dimethoxyphenyl)ethanol
H₂ / Rh-C Aromatic Ring Ethyl 2,5-dimethoxycyclohexylacetate

Decarboxylation Pathways and Derivatives

The decarboxylation of phenylacetic acid derivatives, such as this compound, can proceed through different mechanisms depending on the reaction conditions. While direct studies on the decarboxylation of this compound are not prevalent in the literature, the mechanisms can be inferred from studies on analogous compounds like phenylacetic acid and its substituted derivatives. nih.govnih.gov

Under hydrothermal conditions, the decarboxylation of phenylacetic acids is influenced by the pH of the solution. The neutral carboxylic acid form and its corresponding anion decarboxylate via distinct pathways. nih.govnih.gov It is proposed that the undissociated acid undergoes decarboxylation through the formation of a ring-protonated zwitterion, whereas the carboxylate anion decarboxylates directly to a benzyl (B1604629) anion intermediate. nih.govnih.gov For this compound, hydrolysis of the ester to the corresponding carboxylic acid would be a prerequisite for these decarboxylation pathways to occur.

The presence of electron-donating methoxy groups on the phenyl ring, as in this compound, is expected to influence the rate and mechanism of decarboxylation. In a study on the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid, it was found that the reaction is accelerated in acidic solutions. researchgate.net The proposed mechanism involves the formation of the conjugate acid of the carboxylic acid, with a subsequent ring-protonated tautomer facilitating the carbon-carbon bond cleavage. researchgate.net This process, however, avoids the formation of a high-energy protonated CO2 species. researchgate.net A similar mechanism could be envisioned for the decarboxylation of 2,5-dimethoxyphenylacetic acid, the hydrolyzed form of the title compound.

Furthermore, oxidative decarboxylation presents another pathway for the transformation of arylacetic acids and their esters. ias.ac.in An efficient method for the oxidative decarboxylation of arylacetic acids and esters has been reported using singlet molecular oxygen, generated in situ, in the presence of a base. ias.ac.in In the case of arylacetic esters, the reaction is believed to proceed through initial dealkylation to the corresponding arylacetic acid, which then undergoes decarboxylation. ias.ac.in

The table below summarizes the potential decarboxylation products of 2,5-dimethoxyphenylacetic acid, the parent carboxylic acid of the title compound.

PrecursorReaction TypeKey IntermediatesProduct
2,5-Dimethoxyphenylacetic acidHydrothermal Decarboxylation (acidic)Ring-protonated zwitterion1,4-Dimethoxytoluene
2,5-Dimethoxyphenylacetate anionHydrothermal Decarboxylation (basic)Benzyl anion1,4-Dimethoxytoluene
2,5-Dimethoxyphenylacetic acidAcid-Catalyzed DecarboxylationConjugate acid, Ring-protonated tautomer1,4-Dimethoxytoluene
This compoundOxidative Decarboxylation (with singlet O2)2,5-Dimethoxyphenylacetic acid2,5-Dimethoxybenzaldehyde or further oxidation products

Oxidative Transformations in Synthesis

The methoxy groups on the aromatic ring of this compound make it susceptible to oxidative transformations, which can be exploited in synthetic chemistry.

Anodic oxidation provides an electrochemical method for the transformation of organic molecules. The anodic oxidation of phenylacetate (B1230308) ions has been studied, revealing a competition between radical and carbonium ion pathways. The distribution of products is influenced by factors such as the structure of the substrate, electrochemical parameters, and the adsorption of key intermediates onto the electrode surface.

While specific studies on the anodic oxidation of this compound are scarce, the behavior of related compounds provides insight into potential reaction mechanisms. For instance, the anodic oxidation of methoxy-substituted aromatic compounds often leads to the formation of quinone-like structures or products resulting from the coupling of radical intermediates. The electron-donating nature of the methoxy groups would likely facilitate the initial electron transfer at the anode, leading to the formation of a radical cation. This intermediate could then undergo further oxidation, reaction with nucleophiles present in the medium (such as methanol in methanolic solutions), or coupling reactions.

The table below outlines a plausible general mechanism for the anodic oxidation of a methoxy-substituted phenylacetate in a nucleophilic solvent like methanol.

StepDescription
1Initial one-electron oxidation at the anode to form a radical cation.
2The radical cation can undergo several pathways: a) further oxidation to a dication, b) reaction with a nucleophile (e.g., methanol), or c) radical coupling.
3In the presence of methanol, the radical cation can be attacked by the nucleophile to form a new carbon-oxygen bond.
4Subsequent oxidation and/or proton loss steps can lead to the final product, which could be a methoxylated derivative or a product of ring-opening or polymerization depending on the conditions.

Mechanistic Studies of Catalytic Processes Involving the Compound

Catalytic hydrogenation is a key transformation for esters, typically converting them to the corresponding primary alcohols. The efficiency and selectivity of this process are highly dependent on the catalyst, reaction conditions, and the structure of the substrate.

The catalytic hydrogenation of aromatic esters to primary alcohols is a widely studied reaction. nih.govacs.org Various catalysts, both homogeneous and heterogeneous, have been developed for this purpose. nih.govacs.org Homogeneous catalysts, often based on ruthenium, iridium, or manganese complexes with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have shown high activity and selectivity under milder conditions. nih.govacs.orgyoutube.com

For the hydrogenation of a substituted aromatic ester like this compound, the choice of catalyst is critical. Ruthenium complexes are particularly effective for the hydrogenation of esters. acs.orgyoutube.com The mechanism often involves a bifunctional pathway where both the metal center and the ligand participate in the activation of the ester and hydrogen. For instance, a proposed mechanism for ester hydrogenation catalyzed by a Ru-NHC complex involves a six-membered ring transition state where the carbonyl oxygen of the ester interacts with an N-H group on the ligand. acs.org

The performance of different catalyst systems in the hydrogenation of aromatic esters is summarized in the table below, providing an indication of the types of catalysts that could be effective for this compound.

Catalyst SystemSubstrate TypeTypical ConditionsKey Performance Aspects
Ru-NHC ComplexesAromatic Esters50 °C, 25 bar H₂High activity and selectivity to the primary alcohol. acs.org
Mn-Pincer ComplexesAromatic Esters100-120 °C, 50 bar H₂Effective for a range of esters, including those with functional groups. youtube.com
Heterogeneous Cu-based catalystsAromatic EstersHigh temperature and pressureOften used in industrial processes, but less selective for fine chemicals.

The selectivity of the catalytic hydrogenation of aromatic esters can be significantly influenced by the reaction conditions, including temperature, hydrogen pressure, solvent, and the presence of additives. nih.govrsc.orgresearchgate.net

Temperature and Pressure: Higher temperatures and pressures generally increase the reaction rate but can also lead to side reactions, such as hydrogenation of the aromatic ring or cleavage of the ether linkages in the case of this compound. Therefore, optimizing these parameters is crucial to achieve high selectivity for the desired primary alcohol, 2-(2,5-dimethoxyphenyl)ethanol.

Solvent: The choice of solvent can affect the solubility of the catalyst and substrate, as well as the stability of intermediates. Polar solvents can influence the reaction pathway and selectivity. For instance, in some catalytic systems, the use of protic solvents like alcohols can participate in the reaction mechanism. nih.gov

Additives: The addition of bases or other co-catalysts can have a profound effect on the catalyst's performance and selectivity. For many homogeneous ester hydrogenation catalysts, a base is required to generate the active catalytic species. The nature and concentration of the base can tune the reactivity and prevent side reactions. researchgate.net

Reaction ConditionInfluence on Selectivity
Temperature Increasing temperature can decrease selectivity by promoting over-hydrogenation or decomposition.
Hydrogen Pressure Higher pressure can favor complete hydrogenation but may reduce selectivity for partially hydrogenated products if desired.
Solvent Polarity Can influence catalyst activity and the stability of intermediates, thereby affecting the reaction pathway. nih.gov
Base Additive Often crucial for activating the catalyst and can significantly impact selectivity by modulating the catalytic cycle. researchgate.net

Synthesis and Research on Derivatives and Structural Analogues of Ethyl 2,5 Dimethoxyphenylacetate

Modifications at the Ester Linkage

Synthesis and Investigation of Methyl 2,5-dimethoxyphenylacetate

The synthesis of Mthis compound and its derivatives has been a subject of scientific inquiry. One notable synthesis involves the reaction of methyl 2-acetyl-4,5-dimethoxyphenylacetate with cupric bromide to produce methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate. This intermediate can then be condensed with substituted p-aminobenzoic esters to form various aminoacetyl derivatives nih.gov.

Exploration of Other Alkyl and Aryl Esters

The esterification of hydroxyphenylacetic acids, including dimethoxy-substituted variants, has been explored to create a range of alkyl and aryl esters. A common method is the Fischer esterification, which has been successfully employed to synthesize novel lipophilic hydroxyalkyl esters by reacting hydroxyphenylacetic acids with various α,ω-diols mdpi.com. This method has demonstrated good to excellent yields, ranging from 60-96% mdpi.com.

Another approach for the direct synthesis of aryl esters from carboxylic acids involves the use of triarylphosphites and N-iodosuccinimide under neutral reaction conditions. This green esterification method has been shown to be effective for a wide array of aromatic and aliphatic carboxylic acids, yielding the desired aryl esters in good to high yields (42% to 99%) rsc.org.

Aromatic Ring Substituent Variations

Positional Isomers of Dimethoxy Substitution (e.g., 3,4-dimethoxy, 3,5-dimethoxy)

Research into positional isomers of dimethoxyphenylacetic acid, such as the 3,4-dimethoxy and 3,5-dimethoxy substituted compounds, has been conducted to understand their unique properties and potential applications.

3,4-Dimethoxyphenylacetic acid , also known as homoveratric acid, is a well-studied isomer. lookchem.comresearchgate.netnih.gov It is an organic compound characterized by a phenyl ring with two methoxy (B1213986) groups at the 3rd and 4th positions and an acetic acid group. lookchem.com This compound is utilized as a precursor in the synthesis of various pharmaceutical compounds and in chemical synthesis, for instance, as a reactant in the creation of isochromanone derivatives. lookchem.com The synthesis of 3,4-dimethoxyphenylacetic acid can be achieved through various methods, including the hydrolysis of 3,4-dimethoxybenzyl cyanide. ijcea.org

3,5-Dimethoxyphenylacetic acid is another positional isomer that has been characterized. It has a melting point of 102-103 °C. sigmaaldrich.com

The differentiation of positional isomers of dimethoxyphenyl derivatives is a crucial aspect of their study, as different isomers may exhibit distinct biological activities. nih.govresearchgate.netnih.gov Chromatographic and mass spectrometry techniques are often employed for this purpose. nih.govresearchgate.netnih.gov

Compound NameOther NamesCAS NumberMolecular FormulaMelting Point (°C)
3,4-Dimethoxyphenylacetic acidHomoveratric acid93-40-3C10H12O496-98 lookchem.comsigmaaldrich.com
3,5-Dimethoxyphenylacetic acid4670-10-4C10H12O4102-103 sigmaaldrich.com

Introduction of Diverse Activating or Deactivating Groups

The introduction of various activating or deactivating groups onto the aromatic ring of phenylacetic acid derivatives can significantly influence their reactivity and properties.

Activating groups are electron-donating and increase the rate of electrophilic aromatic substitution reactions. masterorganicchemistry.comslideshare.net They achieve this by increasing the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. slideshare.netassets-servd.hostchemistrysteps.com Examples of activating groups include hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups. slideshare.netlibretexts.org These groups are typically ortho, para directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves on the aromatic ring. chemistrysteps.comlibretexts.orgyoutube.com

Deactivating groups , conversely, are electron-withdrawing and decrease the rate of electrophilic aromatic substitution. masterorganicchemistry.comassets-servd.hostchadsprep.com They pull electron density away from the aromatic ring, making it less reactive. assets-servd.hostchemistrysteps.com Examples include nitro (-NO2), carbonyl (-C=O), and cyano (-CN) groups. masterorganicchemistry.comassets-servd.host Most deactivating groups are meta directors, with the exception of halogens, which are deactivating but ortho, para directing. assets-servd.hostchadsprep.com

The strategic placement of these groups on the dimethoxyphenylacetate scaffold can be used to modulate the electronic properties of the molecule, which is a common strategy in the development of new compounds with specific chemical or biological activities.

C-H Alkylation and Acylation on the Aromatic Ring

Direct C-H functionalization of aromatic rings, including alkylation and acylation, represents an efficient and atom-economical approach to synthesizing more complex molecules.

C-H Alkylation involves the direct introduction of an alkyl group onto the aromatic ring. While specific examples for this compound are not prevalent in the provided search results, the general principles of Friedel-Crafts alkylation are well-established for electron-rich aromatic compounds like dimethoxybenzenes.

C-H Acylation is a key reaction for forming C-C bonds and introducing a keto functionality. The acylation of 1,3-dimethoxybenzene has been shown to yield various propiophenone derivatives. researchgate.net Acylation reactions can be enhanced by forming intermediate aromatic esters from acetic acid and phenolic compounds, which then act as more effective acylating agents. osti.gov Acyl-1,4-dihydropyridines have also emerged as versatile reagents for acylation, serving as a source of acyl radicals. nih.gov

Modifications of the Alpha-Carbon of the Acetate (B1210297) Side Chain

The alpha-carbon of the acetate side chain in this compound is a key position for structural modification, allowing for the introduction of various substituents and the extension of the carbon chain. These modifications can lead to the synthesis of a diverse range of derivatives with potentially unique chemical and biological properties.

Alpha-Substitution Reactions

Alpha-substitution reactions of this compound typically proceed through the formation of an enolate intermediate. The protons on the alpha-carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group of the ester. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures, results in the deprotonation of the alpha-carbon to form a stabilized enolate.

This enolate is a potent nucleophile and can react with a variety of electrophiles in SN2-type reactions to introduce substituents at the alpha-position.

Alpha-Alkylation: The enolate of this compound can be alkylated by reacting it with alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide). This reaction introduces an alkyl group onto the alpha-carbon, leading to the formation of α-alkylated 2,5-dimethoxyphenylacetate derivatives. The choice of the alkylating agent determines the nature of the substituent introduced.

Alpha-Acylation: Similarly, the enolate can undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction results in the formation of β-keto esters, where an acyl group is attached to the alpha-carbon of the original acetate side chain.

The general scheme for these alpha-substitution reactions is presented below:

Scheme 1: General Representation of Alpha-Substitution Reactions of this compound.
Reaction Type Electrophile Product
Alpha-AlkylationAlkyl Halide (R-X)Ethyl 2-(2,5-dimethoxyphenyl)-alkanoate
Alpha-AcylationAcyl Halide (RCO-X)Ethyl 2-(2,5-dimethoxyphenyl)-3-oxoalkanoate

Homologation of the Side Chain

Homologation refers to the extension of a carbon chain by a single methylene (B1212753) (-CH₂) unit. A common and effective method for the homologation of the acetate side chain of this compound is the Arndt-Eistert synthesis researchgate.netorgsyn.orgnih.govcaltech.edu. This multi-step process begins with the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2,5-dimethoxyphenylacetic acid.

The carboxylic acid is then converted to its acid chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is reacted with diazomethane (CH₂N₂) to form an α-diazoketone intermediate, with the loss of hydrogen chloride researchgate.netorgsyn.org.

The final step of the Arndt-Eistert synthesis is the Wolff rearrangement of the α-diazoketone. This rearrangement is typically induced by a catalyst, such as silver oxide (Ag₂O) or silver benzoate, and can be performed in the presence of a nucleophile. If the reaction is carried out in the presence of water, the resulting ketene intermediate is hydrated to form the homologated carboxylic acid, 3-(2,5-dimethoxyphenyl)propanoic acid. If an alcohol (e.g., ethanol) is used as the nucleophile, the corresponding ester, ethyl 3-(2,5-dimethoxyphenyl)propanoate, is obtained directly researchgate.net.

Scheme 2: Homologation of this compound via the Arndt-Eistert Synthesis.
Step Reagents Intermediate/Product
1. HydrolysisNaOH, H₂O then H₃O⁺2,5-Dimethoxyphenylacetic acid
2. Acid Chloride FormationSOCl₂ or (COCl)₂2,5-Dimethoxyphenylacetyl chloride
3. Diazoketone FormationCH₂N₂1-Diazo-3-(2,5-dimethoxyphenyl)propan-2-one
4. Wolff RearrangementAg₂O, H₂O or R'OH3-(2,5-Dimethoxyphenyl)propanoic acid or its ester

Chiral Resolution and Asymmetric Synthesis of Enantiomeric Forms

When the alpha-carbon of the acetate side chain is substituted with a group other than hydrogen, it becomes a stereocenter, and the resulting compound can exist as a pair of enantiomers. The separation of these enantiomers (chiral resolution) or their direct synthesis in an enantiomerically pure or enriched form (asymmetric synthesis) is of significant interest.

Chiral Resolution:

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers nih.govwikipedia.org. For derivatives of 2,5-dimethoxyphenylacetic acid, two common methods are applicable:

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic carboxylic acid (obtained by hydrolysis of the ethyl ester) with a single enantiomer of a chiral base (a resolving agent), such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine, brucine) wikipedia.org. This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid to remove the chiral auxiliary.

Enzymatic Resolution: Lipases are enzymes that can catalyze the enantioselective hydrolysis or transesterification of esters scispace.comnih.govunits.it. A racemic mixture of this compound derivatives can be subjected to lipase-catalyzed hydrolysis. The enzyme will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. The resulting mixture of the enantiomerically enriched carboxylic acid and the unreacted ester enantiomer can then be separated. The choice of lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and reaction conditions can influence the efficiency and stereoselectivity of the resolution scispace.comunits.it.

Resolution Method Principle Typical Reagents/Catalysts
Diastereomeric Salt CrystallizationFormation of separable diastereomeric saltsChiral amines (e.g., 1-phenylethylamine)
Enzymatic ResolutionEnantioselective enzyme-catalyzed reactionLipases (e.g., Candida antarctica lipase B)

Asymmetric Synthesis:

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution and the inherent 50% loss of the undesired enantiomer nih.govrsc.org. Several strategies can be envisioned for the asymmetric synthesis of chiral derivatives of 2,5-dimethoxyphenylacetic acid:

Asymmetric Alkylation: The enolate of 2,5-dimethoxyphenylacetic acid can be alkylated using a chiral auxiliary. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of the alkylation reaction, and is subsequently removed. Alternatively, a chiral lithium amide base can be used to deprotonate the substrate, and the resulting chiral enolate can react with an alkyl halide to produce an enantiomerically enriched product nih.gov.

Asymmetric Hydrogenation: An unsaturated precursor, such as ethyl 2-(2,5-dimethoxyphenyl)acrylate, could be synthesized. The asymmetric hydrogenation of the carbon-carbon double bond using a chiral transition-metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) can lead to the formation of one enantiomer of ethyl 2-(2,5-dimethoxyphenyl)propanoate with high enantiomeric excess.

Enantioselective Protonation: An enolate of a prochiral derivative can be generated and then protonated with a chiral proton source to create a stereocenter with a preference for one enantiomer caltech.eduthieme-connect.denih.govamazonaws.comresearchgate.net.

These asymmetric strategies offer a more efficient route to enantiomerically pure compounds compared to the resolution of racemic mixtures.

Academic Applications in Complex Molecular Synthesis

Precursor in Heterocyclic Scaffold Synthesis

The chemical structure of ethyl 2,5-dimethoxyphenylacetate lends itself to the formation of various heterocyclic systems, which are core components of many biologically active molecules.

Synthesis of Isoquinoline (B145761) Derivatives

The isoquinoline core is a fundamental structural motif in a vast array of alkaloids and pharmacologically active compounds. This compound can be elaborated into precursors suitable for established isoquinoline ring-forming reactions.

One of the most prominent methods for isoquinoline synthesis is the Bischler-Napieralski reaction . wikipedia.orgorganic-chemistry.orgresearchgate.netjk-sci.comresearchgate.net This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.orgjk-sci.com To utilize this compound for this purpose, it must first be converted into the corresponding β-(2,5-dimethoxyphenyl)ethylamine. This can be achieved by first converting the ester to an amide, followed by reduction. The resulting amine can then be acylated, for instance with acetyl chloride, to form the necessary N-acyl-β-(2,5-dimethoxyphenyl)ethylamine precursor. The electron-donating methoxy (B1213986) groups on the aromatic ring facilitate the electrophilic aromatic substitution required for the cyclization, leading to the formation of a 3,4-dihydroisoquinoline (B110456) derivative. Subsequent oxidation can then furnish the fully aromatic isoquinoline.

Another powerful method for constructing tetrahydroisoquinolines is the Pictet-Spengler reaction . wikipedia.orgnih.govmdpi.comnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org Again, the key precursor is β-(2,5-dimethoxyphenyl)ethylamine, derived from this compound. Reaction of this amine with an aldehyde, such as formaldehyde (B43269), generates an iminium ion intermediate which then undergoes intramolecular cyclization to yield a tetrahydroisoquinoline. The reactivity of the aromatic ring, enhanced by the two methoxy groups, makes this a favorable transformation.

ReactionPrecursor from this compoundKey ReagentsProduct Type
Bischler-NapieralskiN-Acyl-β-(2,5-dimethoxyphenyl)ethylaminePOCl₃, PPA3,4-Dihydroisoquinoline
Pictet-Spenglerβ-(2,5-Dimethoxyphenyl)ethylamineAldehyde/Ketone, AcidTetrahydroisoquinoline

Synthesis of Isochromane Systems

Isochromanes are another class of oxygen-containing heterocyclic compounds found in some natural products and possessing interesting biological properties. This compound can serve as a starting point for the synthesis of isochroman (B46142) systems. A key intermediate for this transformation is 2-(2,5-dimethoxyphenyl)ethan-1-ol, which can be readily prepared by the reduction of the ester group of this compound.

A study has demonstrated the synthesis of functionalized isochromans from 2-(2,5-dimethoxyphenyl)ethan-1-ol. nih.gov The reaction, an oxa-Pictet-Spengler reaction, involves the condensation of the alcohol with an aldehyde or its equivalent in the presence of an acid catalyst. The electron-rich nature of the 2,5-dimethoxyphenyl ring system facilitates the intramolecular cyclization to form the isochroman ring.

A related approach is the Prins reaction , which involves the electrophilic addition of an aldehyde or ketone to an alkene. nih.govbeilstein-journals.orgresearchgate.netorganic-chemistry.org To apply this reaction, 2-(2,5-dimethoxyphenyl)ethanol could be dehydrated to form 1-ethenyl-2,5-dimethoxybenzene (2,5-dimethoxystyrene). The subsequent acid-catalyzed reaction of this styrene (B11656) derivative with formaldehyde would lead to the formation of a 4-aryl-1,3-dioxane, which can be a precursor to or exist in equilibrium with the corresponding isochroman derivative. researchgate.netorganic-chemistry.org

ReactionPrecursor from this compoundKey ReagentsProduct Type
Oxa-Pictet-Spengler2-(2,5-Dimethoxyphenyl)ethan-1-olAldehyde, AcidIsochroman
Prins Reaction1-Ethenyl-2,5-dimethoxybenzeneFormaldehyde, Acid4-(2,5-Dimethoxyphenyl)-1,3-dioxane

Synthesis of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which are prevalent in medicinal chemistry due to their wide range of biological activities. raco.cat A powerful method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition , a reaction between an azide (B81097) and an alkyne. wikipedia.orgijrpc.comyoutube.com

To utilize this compound in this context, it must be converted into a precursor containing either an azide or an alkyne functionality. For instance, reduction of the ester to 2-(2,5-dimethoxyphenyl)ethanol, followed by conversion of the alcohol to an alkyl azide (e.g., via a mesylate or tosylate intermediate and subsequent substitution with sodium azide), would provide one of the key reaction partners. Alternatively, the acetate (B1210297) can be elaborated to introduce an alkyne functionality. The resulting 2,5-dimethoxyphenyl-substituted azide or alkyne can then undergo a [3+2] cycloaddition with a suitable reaction partner to form the corresponding 1,2,3-triazole derivative. This reaction can be performed thermally or, more commonly, catalyzed by copper(I) salts, which often provides higher yields and regioselectivity. ijrpc.com

ReactionPrecursor from this compoundReaction PartnerProduct Type
Huisgen 1,3-Dipolar Cycloaddition1-(2-Azidoethyl)-2,5-dimethoxybenzeneAlkyne1,2,3-Triazole
Huisgen 1,3-Dipolar Cycloaddition1-Ethynyl-2,5-dimethoxybenzeneAzide1,2,3-Triazole

Role in Total Synthesis of Natural Products

The structural motifs accessible from this compound make it a useful starting material for the synthesis of analogues of natural products, particularly alkaloids and neurotransmitter derivatives.

Intermediates in Alkaloid Synthesis (e.g., Papaverine (B1678415) analogues)

Papaverine is a benzylisoquinoline alkaloid known for its smooth muscle relaxant properties. unodc.orgmdpi.com Its synthesis typically involves the condensation of a 3,4-dimethoxyphenylacetic acid derivative with a 3,4-dimethoxyphenethylamine (B193588) derivative, followed by cyclization and aromatization. unodc.orgsci-hub.seorgchemres.orgresearchgate.netnih.govgoogle.comgoogle.com

This compound, being an isomer of the common papaverine precursor ethyl 3,4-dimethoxyphenylacetate, is an ideal starting material for the synthesis of papaverine analogues . Specifically, it can be hydrolyzed to 2,5-dimethoxyphenylacetic acid. This acid can then be coupled with a phenethylamine (B48288) derivative, for example, 3,4-dimethoxyphenethylamine (homoveratrylamine), to form an amide. Subsequent Bischler-Napieralski cyclization of this amide would lead to a dihydroisoquinoline with a 2,5-dimethoxybenzyl substituent at the 1-position. Dehydrogenation would then yield the final papaverine analogue. Such analogues are of interest in medicinal chemistry for structure-activity relationship studies.

Precursor from this compoundCoupling PartnerKey Reaction StepsFinal Product
2,5-Dimethoxyphenylacetic acid3,4-DimethoxyphenethylamineAmide formation, Bischler-Napieralski cyclization, DehydrogenationPapaverine analogue with 2,5-dimethoxybenzyl group

Precursors for Dopamine (B1211576) Dimer Synthesis

Dopamine is a crucial neurotransmitter, and its derivatives and dimers are of significant interest in neuropharmacology and medicinal chemistry. A recent study has detailed an effective synthesis of a dopamine dimer starting from methyl 3,4-dimethoxyphenylacetate. nih.gov This methodology can be directly adapted using this compound to produce novel dopamine dimer analogues.

The synthesis would involve the condensation of this compound with a protected dopamine derivative, such as 3,4-dimethoxyphenethylamine. The resulting amide would then be reduced to the corresponding secondary amine. Subsequent deprotection of the hydroxyl groups on the aromatic rings would yield a dopamine dimer analogue with a 2,5-dimethoxyphenyl moiety. Such compounds could be valuable tools for probing the structure and function of dopamine receptors and related proteins. nih.gov Additionally, oxidative coupling of N-acetyldopamine derivatives, which can be conceptually derived from the corresponding phenylacetic acids, is a known method for forming dimeric structures. nih.gov

Precursor from this compoundCoupling PartnerKey Reaction StepsFinal Product
This compound3,4-DimethoxyphenethylamineAmide formation, Reduction, DemethylationDopamine dimer analogue

Building Blocks for Fungal Melanin (B1238610) Biosynthesis Intermediates

Fungal melanins are complex pigments crucial for the survival and pathogenesis of many fungi. The most common type is 1,8-dihydroxynaphthalene (DHN)-melanin, which is synthesized via a polyketide pathway. capes.gov.br This process begins with acetyl-CoA and malonyl-CoA and proceeds through a series of intermediates, including polyketide synthases that produce compounds like 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). nih.gov Subsequent enzymatic steps involving scytalone (B1230633) dehydratase lead to the formation of the DHN monomer, which then polymerizes. nih.govcapes.gov.br

A thorough review of the established DHN-melanin and L-3,4-dihydroxyphenylalanine (L-DOPA) melanin pathways reveals that this compound is not a recognized endogenous precursor or intermediate. capes.gov.br The biosynthesis of fungal melanin is primarily rooted in polyketide or tyrosine metabolism.

However, the structural similarity of its core, 2,5-dimethoxyphenylacetic acid, to homogentisic acid (2,5-dihydroxyphenylacetic acid) is noteworthy. Homogentisic acid is a key intermediate in the catabolism of tyrosine, and its oxidation leads to the formation of pyomelanin, a different type of melanin pigment. While the parent acid of this compound, 2,5-dimethoxyphenylacetic acid, can be prepared from 1,4-dimethoxybenzene (B90301), its direct involvement as a building block in fungal melanin synthesis has not been documented in the literature. prepchem.comchemimpex.com Interestingly, related phenolic compounds such as 2,5-dihydroxyacetophenone, isolated from Ganoderma cochlear, have been studied for their inhibitory effects on melanin production (anti-melanogenic activity), highlighting the biochemical relevance of the 2,5-dioxygenated phenyl structure in modulating, rather than forming, melanin. nih.gov

Utilization in Advanced Organic Transformations

The unique electronic and structural properties of this compound make it an interesting substrate for a variety of modern synthetic methodologies aimed at creating complex chemical architectures with high efficiency and selectivity.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, utilizing microwave irradiation to heat reactions directly and efficiently. derpharmachemica.com This technology dramatically reduces reaction times, often from hours to minutes, while improving product yields and purity compared to conventional heating methods. nih.govresearchgate.net

While specific literature detailing the microwave-assisted synthesis of this compound is sparse, the synthesis of analogous esters via microwave-assisted methods is well-documented. For instance, the direct esterification of various aryl and alkyl carboxylic acids with alcohols is effectively catalyzed by N-fluorobenzenesulfonimide (NFSi) under microwave irradiation, achieving high yields in short timeframes. mdpi.com A standard Fischer esterification to produce this compound from 2,5-dimethoxyphenylacetic acid and ethanol (B145695), which conventionally requires several hours of reflux, could foreseeably be accelerated using MAOS. erowid.org

Furthermore, the 2,5-dimethoxyphenyl moiety is stable and reactive under MAOS conditions. Research has shown the successful green synthesis of 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives by reacting 2,5-dimethoxyaniline (B66101) under solvent-free microwave irradiation, demonstrating the utility of this technology for functionalizing this specific aromatic scaffold. researchgate.net

Below is a comparative table illustrating the typical advantages of MAOS for esterification reactions analogous to the synthesis of this compound.

ReactionMethodCatalystTimeYieldReference
Esterification of Benzoic Acid with Methanol (B129727)Conventional HeatingAcid CatalystSeveral HoursModerate-HighGeneral Knowledge
Esterification of Benzoic Acid with MethanolMicrowave Irradiation (120 °C)NFSi (7 mol%)30 minHigh mdpi.com
Synthesis of N-phenylsuccinimideConventional HeatingNone (thermal)Several HoursModerate nih.gov
Synthesis of N-phenylsuccinimideMicrowave IrradiationNone (thermal)4 min40-60% nih.gov

Electrocatalysis in Fine Chemical Production

Electrocatalysis offers a powerful and sustainable alternative to traditional reagent-based redox reactions, using electrical potential to drive chemical transformations. The application of this technique to fine chemical production is a growing field of interest.

Studies on the electrochemical oxidation of 1,4-dimethoxybenzene derivatives provide significant insight into the potential transformations of this compound. nih.govacs.org The electron-rich dimethoxy-substituted ring is susceptible to anodic oxidation. Research has shown that the reaction outcome is highly dependent on the electrolytic conditions, such as the electrolyte and solvent used. nih.gov

For example, constant-current electrolysis of monosubstituted 1,4-dimethoxybenzenes in a basic medium like KOH-methanol typically yields the corresponding 1,4-benzoquinone (B44022) derivatives. acs.org However, changing to a neutral medium such as LiClO₄-methanol can lead to different products, including novel coupling products. acs.org For disubstituted 1,4-dimethoxybenzenes, side-chain oxidation can occur, leading to products like 2,5-dimethoxyterephthalaldehydes. nih.gov These findings suggest that the electrochemical treatment of this compound could be selectively tuned to either functionalize the aromatic ring, potentially forming a quinone structure, or oxidize the benzylic position of the acetate side chain.

The following table summarizes the observed products from the anodic oxidation of related 1,4-dimethoxybenzene substrates under various conditions.

Substrate TypeElectrolytic MediumPrimary Product TypeReference
Monosubstituted 1,4-dimethoxybenzenesKOH-Methanol (Basic)1,4-Quinone Derivatives nih.govacs.org
Monosubstituted 1,4-dimethoxybenzenesLiClO₄-Methanol (Neutral)Coupling Products nih.govacs.org
Disubstituted 1,4-dimethoxybenzenesKOH-Methanol (Basic)Side-Chain Oxidation Products nih.gov
Disubstituted 1,4-dimethoxybenzenesLiClO₄-Methanol (Neutral)Quinone Derivatives acs.org

Directed C-H Activation and Functionalization

Directed C-H activation is a transformative strategy in organic synthesis that allows for the selective functionalization of otherwise unreactive C-H bonds, guided by a directing group within the molecule. rsc.org This approach, often catalyzed by transition metals like palladium, offers a highly efficient route to complex molecules. nih.gov

For this compound, several functional groups could potentially direct C-H activation. The ester carbonyl group is a known, albeit sometimes weak, directing group for ortho C-H functionalization. More powerfully, the two methoxy groups strongly activate the aromatic ring. While typically associated with directing electrophilic aromatic substitution, ether oxygens can also participate in chelation-assisted C-H activation.

While direct studies on the C-H functionalization of this compound are not prominent, extensive research on related systems provides a strong basis for its potential applications. Palladium-catalyzed reactions are at the forefront of this field. rsc.org For example, the use of removable chelating auxiliaries, such as oxazoline (B21484) groups, can direct the asymmetric iodination of C(sp²)-H bonds at the γ-position relative to the auxiliary. psu.edu It is plausible that a chiral auxiliary derived from the ethyl acetate moiety could facilitate enantioselective functionalization of the aromatic ring. Research has also demonstrated the iridium-catalyzed C-H functionalization of various substrates using ethyl diazoacetate as a carbene precursor, a reaction influenced by the substrate's electronic properties. researchgate.netnih.govresearchgate.net The electron-rich nature of the dimethoxybenzene ring in this compound makes it a prime candidate for such transformations.

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. nih.gov This strategy is prized for its efficiency, atom economy, and ability to rapidly generate molecular diversity.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are among the most powerful tools in this class. nih.gov

The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. researchgate.net

The Ugi four-component reaction extends this by reacting a carboxylic acid, a carbonyl compound, an isocyanide, and a primary amine to form a bis-amide. nih.gov

While this compound itself would not be a direct substrate for these classic MCRs, its synthetic precursors and derivatives are ideal candidates. For instance, its corresponding carboxylic acid, 2,5-dimethoxyphenylacetic acid , could serve as the acid component in a Passerini or Ugi reaction. Alternatively, oxidation of the corresponding alcohol, 2-(2,5-dimethoxyphenyl)ethanol, would yield the aldehyde 2-(2,5-dimethoxyphenyl)ethanal , which could serve as the carbonyl component. erowid.org

The table below outlines a hypothetical, yet synthetically plausible, Ugi reaction utilizing a derivative of the title compound to generate a complex bis-amide scaffold.

Hypothetical Ugi Four-Component Reaction
Component RoleExample ReactantOriginating From
Carbonyl2-(2,5-dimethoxyphenyl)ethanalOxidation of alcohol derived from this compound
AmineAniline-
Carboxylic AcidAcetic Acid-
Isocyanidetert-Butyl isocyanide-

The use of these derivatives in MCRs would allow for the rapid incorporation of the 2,5-dimethoxyphenyl scaffold into diverse, drug-like molecules, demonstrating the indirect but significant utility of this compound in combinatorial chemistry and drug discovery. nih.gov

Computational and Theoretical Investigations on Ethyl 2,5 Dimethoxyphenylacetate

Future Research Trajectories and Interdisciplinary Outlooks for Ethyl 2,5 Dimethoxyphenylacetate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of phenylacetate (B1230308) esters often relies on classical methods such as Fischer esterification, which, while effective, can be energy-intensive and generate significant waste. rsc.orggoogle.com A primary focus of future research will be the development of more sustainable and efficient synthetic protocols.

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable feedstocks, less hazardous reagents, and energy-efficient processes. researchgate.netresearchgate.net For Ethyl 2,5-dimethoxyphenylacetate, this could involve solvent-free reaction conditions or the use of greener, recyclable solvents. researchgate.net Research into palladium-catalyzed carbonylation of benzyl (B1604629) acetates, which avoids the use of halogenated compounds, presents a promising sustainable route to related alkyl arylacetates. fu-berlin.de

Biocatalysis: The use of enzymes in organic synthesis offers remarkable selectivity and mild reaction conditions. acs.org Lipases and esterases have been successfully employed for the synthesis and hydrolysis of ethyl phenylacetate and its derivatives. nih.gov Future work could focus on identifying or engineering specific enzymes that can efficiently catalyze the esterification of 2,5-dimethoxyphenylacetic acid with high yields and purity, potentially reducing the need for extensive purification steps. The exploration of lyophilized mycelia of various fungi, such as Aspergillus oryzae, has already shown promise in the acylation of alcohols with phenylacetic acids. nih.gov

Exploration of Unprecedented Reactivity Patterns and Catalytic Systems

The dimethoxy-substituted phenyl ring in this compound is an electron-rich system, predisposing it to a range of electrophilic aromatic substitutions. However, modern synthetic methods are unlocking new avenues for reactivity that go beyond these classical transformations.

C-H Bond Activation: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. youtube.com For this compound, transition-metal-catalyzed C-H activation could enable the introduction of new functional groups at various positions on the aromatic ring, bypassing the need for pre-functionalized starting materials. youtube.comnih.gov The development of catalytic systems that can selectively activate specific C-H bonds on the dimethoxybenzene core would open up a vast chemical space for the synthesis of novel derivatives. Research on the reaction of related compounds like 2,5-dimethylthiophene (B1293386) has shown that C-H activation can lead to the formation of new C-C bonds. nih.gov

Photoredox Catalysis: The unique electronic properties of dimethoxybenzene derivatives make them interesting candidates for photoredox catalysis. These compounds can potentially act as electron donors or acceptors upon photoexcitation, enabling novel bond-forming reactions under mild conditions. Future research could explore the use of this compound or its derivatives as photosensitizers or substrates in photoredox-catalyzed reactions, leading to the discovery of unprecedented reactivity patterns.

Design and Synthesis of New Structural Analogues for Specific Academic Probes

The core structure of this compound serves as a versatile scaffold for the design and synthesis of molecular probes to investigate biological processes.

Fluorescent Probes: By incorporating fluorogenic moieties, derivatives of this compound could be developed as fluorescent probes. sioc-journal.cn The design of such probes often involves strategies where the fluorescence is "turned on" or "off" in response to a specific biological event or analyte. rsc.org For example, probes could be designed to be sensitive to pH changes within cellular compartments or to the presence of specific enzymes. researchgate.netnih.gov The synthesis of probes based on a cassette-like design, where different components can be easily varied, would offer great flexibility. nih.gov

Photoaffinity Labeling Probes: Photoaffinity labeling is a powerful technique for identifying protein-ligand interactions. nih.govenamine.net By incorporating a photoreactive group, such as a diazirine or benzophenone, and a reporter tag (e.g., an alkyne for click chemistry) onto the this compound scaffold, probes can be synthesized to covalently label their biological targets upon photoirradiation. nih.govrsc.orgrsc.org This would be invaluable for target identification and validation in drug discovery.

Enzyme Activity Probes: The ester functionality of this compound makes it a potential substrate for various esterases. By modifying the molecule, it could be tailored as a specific probe for monitoring the activity of particular enzymes. google.comresearchgate.netnih.govescholarship.orgrsc.org For instance, cleavage of the ester by a target enzyme could release a chromogenic or fluorogenic alcohol, providing a measurable signal.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and efficiency. fu-berlin.denih.govresearchgate.netnih.govflinders.edu.au

Flow Chemistry: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.govresearchgate.net The synthesis of complex molecules, including multi-step syntheses, can be streamlined by connecting multiple flow reactors in sequence. nih.govflinders.edu.au For this compound, flow chemistry could be employed for its synthesis, as well as for subsequent functionalization reactions, enabling the rapid production of derivatives.

Automated Synthesis Platforms: Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery and optimization of new reactions and molecules. capes.gov.brasahilab.co.jp These platforms can be used to rapidly screen a wide range of reaction conditions or to synthesize libraries of related compounds. nih.govdispendix.com The generation of a library of this compound analogues with diverse functionalities would be greatly facilitated by such automated systems, providing a valuable resource for structure-activity relationship studies.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics and mechanisms, enabling rapid optimization of reaction conditions.

Raman and NMR Spectroscopy: Techniques like in-situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the progress of reactions in real-time. asahilab.co.jprsc.org These methods can be used to track the consumption of reactants and the formation of products and intermediates without the need for sampling. asahilab.co.jp For the synthesis of this compound, these techniques could be invaluable for optimizing reaction parameters such as catalyst loading, temperature, and reaction time. Miniaturized mass spectrometry can also be coupled with flow reactors for real-time analysis. ichrom.com

Deeper Theoretical Understanding of Complex Reaction Systems

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules and reactions.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic properties of this compound, such as its HOMO and LUMO energy levels, which are crucial for understanding its reactivity. nih.gov Such studies can also elucidate the mechanisms of reactions involving this molecule, providing insights that can guide the design of new catalysts and reaction conditions. Theoretical investigations into the excited-state properties of dimethoxybenzene derivatives could inform the development of novel photophysical applications. researchgate.netresearchgate.netscispace.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2,5-dimethoxyphenylacetate, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves esterification of 2,5-dimethoxyphenylacetic acid with ethanol under acidic catalysis (e.g., concentrated sulfuric acid). Reaction optimization includes reflux time adjustments (4–24 hours), solvent selection (methanol, ethanol), and post-reaction purification via recrystallization or column chromatography using hexane/ethyl acetate mixtures .
  • Key Parameters : Monitor reaction progress via TLC (Rf values 0.44–0.63) and confirm purity via HPLC or NMR. Yields typically range from 84% to 98% depending on substituents and solvent systems .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify methoxy (-OCH3_3), ester (-COOEt), and aromatic proton signals. Compare with PubChem spectral data (PubChem ID: 24866294) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. For non-volatile derivatives, LC-MS in positive ion mode is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodology :

  • Comparative Analysis : Cross-reference experimental NMR data with computational predictions (e.g., DFT calculations or databases like NIST Chemistry WebBook) .
  • Isotopic Labeling : Use deuterated solvents (CDCl3_3) to eliminate solvent peak interference. For ambiguous signals, 2D NMR (COSY, HSQC) clarifies coupling patterns .
    • Case Study : In derivatives with overlapping methoxy and ester signals, HSQC can distinguish between -OCH3_3 (δ 3.7–3.9 ppm) and -COOEt (δ 4.1–4.3 ppm) .

Q. What experimental designs are suitable for evaluating the biological activity of this compound analogs?

  • Methodology :

  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use serial dilution assays with positive controls (e.g., ampicillin) .
  • Anthelmintic Activity : Assess motility inhibition in P. posthuma or A. galli models. Compare efficacy to albendazole (standard) via time-paralysis curves .
    • Data Interpretation : Statistically analyze results using ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to confirm significance (p < 0.05) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

  • Methodology :

  • Scaffold Modification : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the phenyl or ester positions.
  • Computational Docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase). Validate with in vitro assays .
    • Example : Derivatives with electron-withdrawing groups (e.g., -NO2_2) show enhanced antimicrobial activity (MIC 0.073–0.125 mg/ml) compared to electron-donating groups .

Data Presentation and Analysis Guidelines

Q. What statistical methods are appropriate for analyzing biological activity data?

  • Methodology :

  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} or LC50_{50} values. Report 95% confidence intervals .
  • Toxicity Assessment : Use brine shrimp (Artemia salina) lethality assays. Compare LC50_{50} values to reference compounds (e.g., etoposide LC50_{50} = 9.8 µg/ml) .

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Feasible Synthetic Routes

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Ethyl 2,5-dimethoxyphenylacetate
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Ethyl 2,5-dimethoxyphenylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.